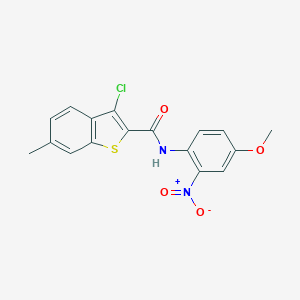
3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide is not fully understood. However, studies have suggested that the compound may exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with various signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects
Studies have shown that 3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide exhibits significant biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. It may also interfere with the activity of various enzymes involved in DNA repair, leading to further DNA damage and cell death. Additionally, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide in lab experiments is its potent anti-cancer activity. This makes it an ideal candidate for studying the mechanism of action and developing new anti-cancer drugs. However, one of the limitations of using the compound in lab experiments is its potential toxicity. Studies have shown that the compound may exhibit toxic effects on normal cells, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on 3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide. One of the most promising directions is the development of new anti-cancer drugs based on the compound. Researchers may also investigate the potential of the compound in other scientific research areas, such as pharmacology and biochemistry. Additionally, studies may be conducted to investigate the potential of the compound in combination therapy with other anti-cancer drugs.
Synthesemethoden
The synthesis of 3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide involves the reaction of 2-amino-5-chlorobenzophenone with 4-methoxy-2-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-methylthiophene-3-carboxylic acid in the presence of N,N-dimethylformamide and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide has been studied for its potential applications in various scientific research areas. One of the most promising applications is in the field of medicinal chemistry, where it has been investigated as a potential anti-cancer agent. Studies have shown that the compound exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Eigenschaften
CAS-Nummer |
6124-03-4 |
|---|---|
Produktname |
3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide |
Molekularformel |
C17H13ClN2O4S |
Molekulargewicht |
376.8 g/mol |
IUPAC-Name |
3-chloro-N-(4-methoxy-2-nitrophenyl)-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O4S/c1-9-3-5-11-14(7-9)25-16(15(11)18)17(21)19-12-6-4-10(24-2)8-13(12)20(22)23/h3-8H,1-2H3,(H,19,21) |
InChI-Schlüssel |
SCHFTTIPANJWOK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])Cl |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)










